Tead-IN-9

Description

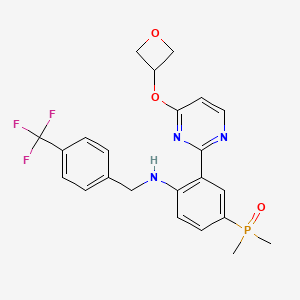

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23F3N3O3P |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

4-dimethylphosphoryl-2-[4-(oxetan-3-yloxy)pyrimidin-2-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |

InChI |

InChI=1S/C23H23F3N3O3P/c1-33(2,30)18-7-8-20(28-12-15-3-5-16(6-4-15)23(24,25)26)19(11-18)22-27-10-9-21(29-22)32-17-13-31-14-17/h3-11,17,28H,12-14H2,1-2H3 |

InChI Key |

IWJBZQZDYNUOPM-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)OC4COC4 |

Origin of Product |

United States |

Foundational & Exploratory

Disrupting the YAP-TEAD Interface: A Technical Guide to the Role of Tead-IN-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and characterization of Tead-IN-9, a small molecule inhibitor designed to disrupt the critical protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The YAP-TEAD complex is a central node in the Hippo signaling pathway, and its dysregulation is a key driver in the development and progression of various cancers. This compound represents a promising therapeutic strategy by targeting the palmitoyl pocket of TEAD, thereby abrogating the transcriptional activity of the oncogenic YAP-TEAD complex.

Core Mechanism of Action: Targeting the TEAD Palmitoyl Pocket

This compound is a potent inhibitor of TEAD1, functioning by binding to the conserved palmitoyl-binding pocket of the TEAD protein.[1] This pocket is essential for the proper conformation and function of TEAD, and its occupation by this compound allosterically prevents the interaction with the transcriptional co-activator YAP. By disrupting the formation of the YAP-TEAD complex, this compound effectively blocks the transcription of downstream target genes responsible for cell proliferation, survival, and migration.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | TEAD1 | 0.29 µM | Biochemical Assay | [1] |

Key Experimental Protocols

Detailed methodologies for the characterization of YAP-TEAD inhibitors like this compound are crucial for reproducible research. Below are representative protocols for key biochemical and cellular assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is designed to quantify the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.

Methodology:

-

Reagent Preparation:

-

Recombinant human TEAD1 (tagged with a donor fluorophore, e.g., terbium cryptate) and a YAP-derived peptide (e.g., amino acids 50-100, tagged with an acceptor fluorophore, e.g., d2) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

This compound is serially diluted in DMSO and then further diluted in the assay buffer.

-

-

Assay Procedure:

-

This compound dilutions are added to a low-volume 384-well plate.

-

The TEAD1-donor conjugate is added to the wells and incubated with the compound for a pre-determined time (e.g., 15 minutes) at room temperature.

-

The YAP-acceptor conjugate is then added to initiate the binding reaction.

-

The plate is incubated for a specified period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

The ratio of the acceptor to donor fluorescence is calculated.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the YAP-TEAD complex by quantifying the expression of a reporter gene (luciferase) under the control of a TEAD-responsive promoter.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP mutant (e.g., YAP-5SA) expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, transfected cells are seeded into 96-well plates.

-

Cells are treated with serial dilutions of this compound or vehicle control (DMSO) and incubated for an additional 24 hours.

-

-

Lysis and Luminescence Measurement:

-

The culture medium is removed, and cells are lysed using a passive lysis buffer.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The percentage of inhibition of YAP-TEAD transcriptional activity is calculated relative to the vehicle-treated control.

-

IC50 values are determined by non-linear regression analysis.

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to qualitatively or semi-quantitatively assess the disruption of the YAP-TEAD interaction within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Cells with high endogenous YAP-TEAD activity (e.g., NCI-H226 mesothelioma cells) are cultured to 80-90% confluency.

-

Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates are cleared by centrifugation.

-

-

Immunoprecipitation:

-

An antibody targeting either YAP or TEAD is added to the cleared cell lysates and incubated overnight at 4°C with gentle rotation.

-

Protein A/G magnetic beads are added and incubated for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

The beads are washed several times with IP lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluates and input lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against YAP and TEAD, followed by incubation with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the this compound treated samples indicates disruption of the YAP-TEAD interaction.

-

Conclusion

This compound serves as a valuable chemical probe for studying the biological consequences of YAP-TEAD inhibition. Its mechanism of action, centered on the allosteric disruption of this key transcriptional complex via binding to the TEAD palmitoyl pocket, highlights a promising strategy for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other next-generation YAP-TEAD inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Investigating the Palmitoyl Pocket Binding of Tead-IN-9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tead-IN-9, a small molecule inhibitor targeting the palmitoyl pocket of TEA Domain (TEAD) transcription factors. This document details the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this compound, offering valuable insights for researchers in the fields of oncology, regenerative medicine, and drug discovery.

Introduction: The Hippo Pathway and TEAD Transcription Factors

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ, which, upon translocation to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4). The formation of the YAP/TAZ-TEAD complex is a key event that drives the transcription of genes promoting cell growth and survival.

A crucial feature of TEAD proteins is their autopalmitoylation at a conserved cysteine residue within a central lipid-binding pocket. This post-translational modification is essential for the stability of TEAD proteins and for their interaction with YAP/TAZ. Consequently, the palmitoyl pocket of TEAD has emerged as an attractive therapeutic target for the development of small molecule inhibitors that can allosterically disrupt the YAP/TAZ-TEAD interaction.

This compound: A Palmitoyl Pocket-Binding TEAD Inhibitor

This compound, also referred to as compound 17 in some literature, is a small molecule inhibitor designed to target the palmitoyl pocket of TEAD proteins. By occupying this pocket, this compound is believed to interfere with the natural palmitoylation of TEAD, thereby destabilizing the protein and preventing its interaction with YAP and TAZ. This disruption of the YAP/TAZ-TEAD complex leads to the downregulation of target gene expression and subsequent inhibition of cell proliferation.

Mechanism of Action

The proposed mechanism of action for this compound involves its direct binding to the central lipid-binding pocket of TEAD proteins. This binding event sterically hinders the covalent attachment of a palmitate group to the conserved cysteine residue within this pocket. The absence of palmitoylation leads to a conformational change in the TEAD protein, reducing its stability and its affinity for YAP and TAZ. This ultimately abrogates the formation of the transcriptionally active complex, leading to the suppression of oncogenic signaling.

Quantitative Data

The potency of this compound has been evaluated using various biochemical and cell-based assays. The following table summarizes the available quantitative data. It is important to note that variations in reported IC50 values may arise from different experimental conditions and assay formats.

| Compound Name | Assay Type | Target | IC50 | Reference |

| This compound (compound 17) | Biochemical Assay | TEAD1 | 0.29 µM | [1][2][3][4][5] |

| compound 17 | TEAD Reporter Gene Assay (NCI-H226 cells) | Pan-TEAD | 522 ± 263 nM | [6] |

| compound 17 | TR-FRET Biochemical Assay | TEAD1 | >10 µM | [6] |

| compound 17 | TR-FRET Biochemical Assay | TEAD2 | >10 µM | [6] |

| compound 17 | TR-FRET Biochemical Assay | TEAD3 | >10 µM | [6] |

| compound 17 | TR-FRET Biochemical Assay | TEAD4 | >10 µM | [6] |

Note: The discrepancy in IC50 values between the vendor-reported data for this compound and the published data for "compound 17" may be due to differences in the specific chemical matter or assay conditions. The data from the peer-reviewed publication suggests that while the compound is active in a cellular context, its direct biochemical inhibition of TEAD isoforms in a TR-FRET assay is weak.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TEAD inhibitors like this compound are provided below. These protocols are based on established methods in the field and can be adapted for specific experimental needs.

TEAD Reporter Gene Assay

This cell-based assay measures the transcriptional activity of TEAD. A reporter construct containing a luciferase gene under the control of a TEAD-responsive promoter is introduced into a suitable cell line. Inhibition of TEAD activity by a compound results in a decrease in luciferase expression, which can be quantified by luminescence.

Materials:

-

NCI-H226 cells (or other suitable cell line with high TEAD activity)

-

TEAD reporter plasmid (e.g., containing multiple TEAD binding sites driving luciferase expression)

-

Transfection reagent

-

This compound or other test compounds

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed NCI-H226 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfect the cells with the TEAD reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

-

Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay) to account for non-specific effects.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct binding of a compound to a TEAD protein. The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A fluorescently labeled probe that binds to the TEAD palmitoyl pocket is displaced by a competing inhibitor, leading to a decrease in the FRET signal.

Materials:

-

Purified recombinant TEAD protein (e.g., TEAD1-4)

-

Fluorescently labeled probe (e.g., a FAM-labeled derivative of a known reversible TEAD inhibitor)

-

TR-FRET donor (e.g., terbium-conjugated anti-His antibody if using His-tagged TEAD)

-

TR-FRET acceptor (e.g., streptavidin-conjugated fluorophore if using a biotinylated probe, or directly on the probe)

-

This compound or other test compounds

-

Assay buffer

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the purified TEAD protein and the TR-FRET donor.

-

Add the test compounds or vehicle control.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add the fluorescently labeled probe and TR-FRET acceptor.

-

Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths and a time delay.

-

Calculate the ratio of acceptor to donor emission and determine the IC50 values from the dose-response curves.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay can be adapted to measure the disruption of the YAP-TEAD interaction. An antibody-coated donor bead binds to one protein partner (e.g., tagged YAP), and an acceptor bead coated with a binding partner (e.g., streptavidin for a biotinylated TEAD) binds to the other. When the protein-protein interaction occurs, the beads are brought into proximity, generating a chemiluminescent signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.

Materials:

-

Purified recombinant YAP and TEAD proteins (with appropriate tags, e.g., His-tag, GST-tag, Biotin)

-

AlphaLISA donor beads (e.g., anti-His coated)

-

AlphaLISA acceptor beads (e.g., streptavidin-coated)

-

This compound or other test compounds

-

Assay buffer

-

384-well white opaque plates

-

AlphaLISA-compatible plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the purified TEAD protein and the test compounds.

-

Incubate for a defined period to allow for compound binding to TEAD.

-

Add the purified YAP protein and the AlphaLISA acceptor beads.

-

Incubate to allow for protein-protein interaction.

-

Add the AlphaLISA donor beads.

-

Incubate in the dark according to the manufacturer's instructions (typically 30-60 minutes).

-

Measure the AlphaLISA signal using a compatible plate reader.

-

Calculate IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Hippo signaling pathway and a general experimental workflow for the characterization of TEAD inhibitors like this compound.

Conclusion

This compound represents a promising starting point for the development of therapeutics targeting the Hippo pathway. Its mechanism of action, centered on the inhibition of TEAD palmitoylation, offers a viable strategy for disrupting the oncogenic YAP/TAZ-TEAD interaction. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working to further characterize this compound and to discover and develop next-generation TEAD inhibitors. Further studies are warranted to fully elucidate the isoform selectivity and in vivo efficacy of this compound and its analogs.

References

TEAD-IN-9: A Technical Guide to a Covalent Chemical Probe for TEAD Transcription Factors

This in-depth technical guide provides a comprehensive overview of TEAD-IN-9, a chemical probe targeting the TEA Domain (TEAD) family of transcription factors. This document is intended for researchers, scientists, and drug development professionals interested in the Hippo signaling pathway and the therapeutic potential of targeting TEAD proteins.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3][4][5][6] Its dysregulation is implicated in a variety of cancers. The transcriptional activity of the Hippo pathway is primarily mediated by the interaction of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) with the TEAD family of transcription factors (TEAD1-4).[1][2][3][7] This interaction is a key driver of oncogenic gene expression, making the YAP/TAZ-TEAD complex an attractive target for therapeutic intervention.[7][8][9]

A crucial aspect of TEAD function is its autopalmitoylation, a post-translational modification where a palmitate molecule is covalently attached to a conserved cysteine residue within a deep hydrophobic pocket, often referred to as the "palmitate pocket".[1][2][3][10] This modification is essential for the stability and transcriptional activity of TEAD proteins and is required for their interaction with YAP and TAZ.[1][2][3][4][10] Small molecules that target this palmitate pocket can disrupt the YAP/TAZ-TEAD interaction and inhibit TEAD-dependent transcription.[10][11]

This compound is a small molecule inhibitor that targets the palmitoyl pocket of TEAD1.[12] By occupying this pocket, this compound effectively blocks the binding of YAP to TEAD, thereby inhibiting the transcriptional function of the YAP-TEAD complex.[12]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Assay | Reference |

| IC50 | 0.29 µM | TEAD1 | Not Specified | [12] |

Further quantitative data regarding binding affinity (Kd) for all TEAD isoforms, selectivity against other proteins, and cellular potency (EC50) are not yet publicly available in the reviewed literature.

Mechanism of Action

This compound functions as an inhibitor of the YAP-TEAD interaction by targeting the palmitoyl pocket of TEAD proteins. The mechanism can be summarized in the following steps:

-

Binding to the Palmitoyl Pocket: this compound is designed to fit into the deep, hydrophobic palmitate-binding pocket of TEAD.

-

Disruption of Palmitoylation: By occupying this pocket, this compound prevents the natural process of TEAD autopalmitoylation.

-

Inhibition of YAP/TAZ Interaction: The lack of palmitoylation, or the direct steric hindrance from the bound inhibitor, prevents the conformational changes in TEAD necessary for a stable interaction with YAP and TAZ.

-

Downregulation of Target Gene Expression: With the YAP/TAZ-TEAD complex disrupted, the transcription of oncogenic target genes is suppressed.

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound action.

Signaling Pathway

This compound targets a key node in the Hippo signaling pathway. The following diagram illustrates the canonical Hippo pathway and the point of intervention for this compound.

Caption: The Hippo Signaling Pathway.

Experimental Protocols

The characterization of a chemical probe like this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction

This assay is used to quantify the inhibitory effect of a compound on the protein-protein interaction between YAP and TEAD.

Principle: TR-FRET technology relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., Dy647 or APC) when they are in close proximity.[13][14][15] In this assay, one binding partner (e.g., TEAD) is labeled with the donor and the other (e.g., a YAP-derived peptide) with the acceptor. Inhibition of the interaction leads to a decrease in the FRET signal.

Materials:

-

Recombinant TEAD protein (e.g., GST-TEAD)

-

Biotinylated YAP peptide (containing the TEAD-binding domain)

-

Europium-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated APC or Dy647 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

-

This compound or other test compounds

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add TEAD protein and the Europium-labeled anti-GST antibody. Incubate for 30-60 minutes at room temperature.

-

Add the test compound (this compound) or DMSO vehicle control to the wells.

-

Add the biotinylated YAP peptide and Streptavidin-conjugated acceptor.

-

Incubate the plate for 1-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC/Dy647).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the data against the compound concentration to determine the IC50 value.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This cell-based assay measures the ability of a compound to inhibit TEAD-dependent gene transcription.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., multiple GTIIC TEAD binding sites).[16][17][18] Activation of the Hippo pathway leads to TEAD-mediated transcription and the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity.

Materials:

-

A suitable cell line (e.g., HEK293T, NCI-H226)

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

A control plasmid for normalization (e.g., Renilla luciferase under a constitutive promoter)

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

-

96-well white, clear-bottom plates

-

This compound or other test compounds

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Cell Viability Assay

This assay is crucial to determine if the observed inhibition of TEAD activity is due to specific pathway modulation or general cytotoxicity.

Principle: There are various methods to assess cell viability. A common method involves the use of a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Another approach uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity and enzymatic activity.[19][20][21][22]

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

96-well clear or white plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Calcein-AM/Propidium Iodide)

-

This compound or other test compounds

Procedure (using a luminescent ATP assay):

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubate for a period that corresponds to the reporter assay (e.g., 48-72 hours).

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Experimental Workflow

The characterization of a TEAD chemical probe like this compound typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.

Caption: Workflow for TEAD probe characterization.

Conclusion

This compound represents a valuable chemical probe for investigating the biology of TEAD transcription factors. By targeting the functionally critical palmitoyl pocket, it provides a tool to dissect the role of the YAP/TAZ-TEAD axis in both normal physiology and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the use and further characterization of this compound and similar molecules in the pursuit of novel therapeutics for cancers driven by the Hippo pathway. Further studies are required to fully elucidate its selectivity profile, in vivo efficacy, and pharmacokinetic properties.

References

- 1. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]

- 3. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]

- 4. pnas.org [pnas.org]

- 5. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. youtube.com [youtube.com]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. med.virginia.edu [med.virginia.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. microscopist.co.uk [microscopist.co.uk]

Tead-IN-9: A Technical Guide to its Discovery and Initial Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various human cancers. Its downstream effectors, the transcriptional co-activators YAP and TAZ, exert their oncogenic functions primarily through interaction with the TEAD family of transcription factors (TEAD1-4). This interaction represents a key node for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and initial characterization of Tead-IN-9, a small molecule inhibitor of TEAD1. This compound targets the palmitoyl pocket of TEAD, thereby disrupting the YAP-TEAD interaction and subsequent transcriptional activity. This guide details its biochemical properties and provides the experimental protocols for its characterization, serving as a resource for researchers in the field of oncology and drug discovery.

Introduction: The Hippo-YAP/TAZ-TEAD Signaling Axis

The Hippo signaling pathway is an evolutionarily conserved cascade that plays a pivotal role in controlling cell proliferation, apoptosis, and stem cell self-renewal.[1] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[2] When the Hippo pathway is active (or "On"), LATS1/2 kinases phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ.[2] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[2]

In the context of many cancers, the Hippo pathway is inactivated (or "Off"), leading to the dephosphorylation and nuclear translocation of YAP and TAZ.[1] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors to drive the expression of a wide array of genes that promote cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][3] Given that aberrant activation of the YAP/TAZ-TEAD axis is a common feature in numerous malignancies and contributes to therapeutic resistance, directly targeting this transcriptional complex has emerged as a promising strategy in cancer therapy.[1][2]

Discovery of this compound

This compound (also referred to as compound 17 in initial disclosures) was identified as a potent inhibitor of the TEAD1 transcription factor.[2] While the specific discovery paradigm has not been detailed in peer-reviewed literature, it is typical for such compounds to be identified through high-throughput screening (HTS) campaigns designed to find small molecules that disrupt the protein-protein interaction (PPI) between YAP and TEAD. An alternative and increasingly common approach is structure-based drug design, leveraging the known crystal structure of TEAD to identify compounds that bind to critical pockets.

This compound was characterized as targeting a unique regulatory site on TEAD, the palmitoyl-binding pocket. TEAD transcription factors undergo auto-palmitoylation on a conserved cysteine residue, a post-translational modification essential for their stability and interaction with YAP.[2] Small molecules that occupy this lipid-binding pocket can allosterically inhibit the YAP-TEAD interaction and block the transcriptional function of the complex.

Biochemical and Biophysical Characterization

The primary in vitro characterization of this compound involved determining its potency in inhibiting TEAD1. The half-maximal inhibitory concentration (IC50) was established using biochemical assays.

| Compound | Target | Assay Type | IC50 (μM) |

| This compound | TEAD1 | Biochemical Assay | 0.29[2] |

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biochemical process by 50%. It is dependent on assay conditions. The dissociation constant (Kd), which reflects the intrinsic binding affinity between the compound and its target, has not been publicly reported for this compound.

Mechanism of Action

This compound functions by targeting the conserved palmitoyl pocket on the TEAD protein.[2] By occupying this pocket, it effectively prevents the binding of YAP, thereby blocking the formation of the active transcriptional complex and inhibiting the expression of downstream target genes.[2] This allosteric mechanism of inhibition is a promising strategy as the large, flat surface of the primary YAP-TEAD protein-protein interface has proven difficult to target with small molecules.

Mandatory Visualizations

Hippo Signaling Pathway

References

Unraveling the Hippo Pathway: A Technical Guide to the TEAD Inhibitor Tead-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, downstream effectors of the Hippo pathway, interact with the TEAD family of transcription factors to promote the expression of genes involved in cell proliferation, survival, and migration. The TEADs have therefore emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the Hippo signaling pathway and the mechanism of action of Tead-IN-9, a small molecule inhibitor that targets the TEAD-YAP/TAZ interaction. This document includes a compilation of quantitative data on this compound's activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to the Hippo Signaling Pathway

The Hippo signaling pathway is a highly conserved kinase cascade that plays a pivotal role in organ size control and tumor suppression.[1][2] The core of the mammalian Hippo pathway consists of a series of serine/threonine kinases: the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) and the Large Tumor Suppressor kinases 1 and 2 (LATS1/2), along with their respective scaffolding proteins, Salvador homolog 1 (SAV1) and MOB kinase activator 1 (MOB1).[3][4]

When the Hippo pathway is active, typically in response to signals such as high cell density, MST1/2 phosphorylate and activate LATS1/2.[4] Activated LATS1/2, in conjunction with MOB1, then phosphorylate the transcriptional coactivators Yes-associated protein (YAP) and its paralog, Transcriptional coactivator with PDZ-binding motif (TAZ).[3][4] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through their binding to 14-3-3 proteins, ultimately targeting them for proteasomal degradation.[5]

Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus.[4] In the nucleus, YAP and TAZ lack a DNA-binding domain and must interact with transcription factors to regulate gene expression.[4] The primary binding partners for YAP and TAZ are the TEA domain (TEAD) family of transcription factors (TEAD1-4).[6] The formation of the YAP/TAZ-TEAD complex drives the transcription of a host of target genes that promote cell proliferation, inhibit apoptosis, and are implicated in cancer development and progression.[7][8] Key downstream target genes include Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[9][10] Dysregulation of the Hippo pathway, leading to the constitutive activation of YAP/TAZ and their interaction with TEAD, is a common feature in many human cancers.[7][8]

This compound: A Potent Inhibitor of the TEAD-YAP/TAZ Interaction

Given the central role of the TEAD-YAP/TAZ transcriptional complex in driving oncogenic gene expression, disrupting this protein-protein interaction has become a key strategy in cancer drug discovery. This compound is a small molecule inhibitor designed to target the TEAD transcription factors.

Mechanism of Action

This compound functions by binding to the central palmitate-binding pocket of TEAD proteins. This binding event is thought to induce a conformational change in TEAD, which in turn allosterically inhibits the interaction between TEAD and the transcriptional co-activators YAP and TAZ. By preventing the formation of the functional TEAD-YAP/TAZ complex, this compound effectively blocks the transcription of downstream target genes that are critical for cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity and binding characteristics.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | IC50 (µM) |

| TEAD-Luciferase Reporter | HEK293T | 6.5[11] |

| Cell Viability | MDA-MB-231 | Data not available |

| Cell Viability | NCI-H226 | Data not available |

| Cell Viability | A549 | Data not available |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[10][12][13][14]

Table 2: Binding Affinity of this compound

| Binding Partner | Assay Type | Binding Affinity (Kd) |

| TEAD Protein | TR-FRET | Data not available |

| TEAD Protein | Surface Plasmon Resonance (SPR) | Data not available |

Note: The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd indicates a higher affinity.[15][16][17]

Table 3: Effect of this compound on Hippo Pathway Target Gene Expression

| Gene | Cell Line | Treatment Concentration (µM) | Fold Change in Expression |

| CTGF | MDA-MB-231 | 10 | ↓ 32%[11] |

| CYR61 | MDA-MB-231 | 10 | ↓ 47%[11] |

| ANKRD1 | MDA-MB-231 | 10 | Data not available |

Note: Changes in gene expression are typically measured by quantitative PCR (qPCR) or RNA sequencing.[4][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

YAP-TEAD Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the YAP-TEAD complex in a cellular context.

Objective: To determine the IC50 value of this compound in inhibiting YAP-TEAD-mediated transcription.

Materials:

-

HEK293T cells[11]

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)[19]

-

Constitutive Renilla luciferase plasmid (for normalization)[19]

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[19]

-

After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or vehicle control (DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[20]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the direct binding affinity of this compound to the TEAD protein.

Objective: To determine the dissociation constant (Kd) of this compound for the TEAD protein.

Materials:

-

Purified recombinant TEAD protein (e.g., His-tagged)

-

Fluorescently labeled YAP-derived peptide (e.g., with an acceptor fluorophore like Alexa Fluor 647)

-

Terbium-conjugated anti-His antibody (donor fluorophore)

-

This compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the purified His-tagged TEAD protein and the terbium-conjugated anti-His antibody. Incubate for a defined period (e.g., 60 minutes) to allow for antibody-protein binding.[2][21]

-

Add the serially diluted this compound or vehicle control to the wells and incubate for a further period to allow for inhibitor binding.

-

Add the fluorescently labeled YAP-derived peptide to all wells to initiate the binding competition.

-

Incubate the plate for a final period to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission filters for the terbium donor and the acceptor fluorophore.[2][21]

-

The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of YAP peptide bound to TEAD.

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a suitable binding model to calculate the Kd.

Cell Viability Assay

This assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cells.

Objective: To determine the IC50 of this compound on the viability of various cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-231, NCI-H226, A549)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).[13]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.[22]

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[22]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12][14]

Quantitative PCR (qPCR) for Target Gene Expression

This method is used to measure the effect of this compound on the expression of specific downstream target genes of the Hippo pathway.

Objective: To quantify the change in mRNA levels of genes such as CTGF, CYR61, and ANKRD1 following treatment with this compound.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Culture the cancer cells and treat them with this compound at a concentration known to be effective (e.g., at or above the IC50 from the luciferase assay) or with a vehicle control for a defined period (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle-treated controls, normalized to the housekeeping gene.[4]

Conclusion

This compound represents a promising class of targeted therapies aimed at the Hippo signaling pathway. By disrupting the crucial interaction between TEAD transcription factors and the oncoproteins YAP and TAZ, this compound offers a potential therapeutic strategy for a range of cancers characterized by Hippo pathway dysregulation. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate and characterize this compound and similar molecules, with the ultimate goal of advancing novel cancer treatments. Further studies are warranted to establish a more complete profile of this compound's efficacy across a broader range of cancer models and to elucidate its in vivo pharmacological properties.

References

- 1. Screening with a Novel Cell-Based Assay for TAZ Activators Identifies a Compound That Enhances Myogenesis in C2C12 Cells and Facilitates Muscle Repair in a Muscle Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancing our understanding of AnkRD1 in cardiac development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. youtube.com [youtube.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]

- 18. The Hippo transducers TAZ/YAP and their target CTGF in male breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription [mdpi.com]

- 22. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Cellular Targets of Tead-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tead-IN-9, also identified as compound 17 from BridGene Biosciences, is a potent and selective inhibitor of TEA Domain (TEAD) transcription factors.[1] TEAD proteins are critical downstream effectors of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription is a known driver in various cancers. This compound targets the palmitoyl pocket of TEAD proteins, thereby disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the inhibition of oncogenic signaling. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Cellular Target: TEAD Transcription Factors

The primary cellular targets of this compound are the four members of the TEAD family of transcription factors: TEAD1, TEAD2, TEAD3, and TEAD4. This compound exhibits differential inhibitory activity across these isoforms, with a notable preference for TEAD1 and TEAD3.

Quantitative Data: TEAD Isoform Selectivity

The inhibitory potency of this compound (compound 17) against the four human TEAD isoforms was determined using an Enzyme-Linked Immunosorbent Assay (ELISA) in the NCI-H226 human mesothelioma cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| TEAD1 | 14 |

| TEAD2 | 179 |

| TEAD3 | 4 |

| TEAD4 | >10,000 |

Data sourced from a 2024 patent review of TEAD modulators.[1]

These data demonstrate that this compound is a highly potent inhibitor of TEAD3 and TEAD1, with significantly lower activity against TEAD2 and negligible activity against TEAD4 at concentrations up to 10 µM. This selectivity profile suggests that this compound may be a valuable tool for probing the specific functions of TEAD1 and TEAD3 in health and disease.

Mechanism of Action: Disruption of the TEAD-YAP Interaction

This compound functions by binding to the central palmitoyl-binding pocket of TEAD proteins. This pocket is essential for the post-translational palmitoylation of a conserved cysteine residue, a modification critical for the stable interaction between TEAD and YAP. By occupying this pocket, this compound allosterically inhibits the TEAD-YAP protein-protein interaction, thereby preventing the recruitment of YAP to the TEAD transcriptional complex and subsequent activation of downstream target genes involved in cell proliferation and survival.

Off-Target Profile and Safety Pharmacology

A comprehensive off-target profile for this compound is not yet publicly available. However, the development of selective TEAD inhibitors is a key focus in the field to minimize potential toxicities arising from interactions with unintended targets. Standard industry practice for novel drug candidates involves screening against a panel of kinases and a broad safety panel of receptors, ion channels, and enzymes to identify potential off-target liabilities.

Commonly used safety screening panels include:

-

Kinome Scans: To assess the selectivity of the inhibitor against a broad range of protein kinases.

-

Eurofins SafetyScreen Panels (e.g., SafetyScreen44 or SafetyScreen87): These panels evaluate the binding of a compound to a wide array of receptors, transporters, and ion channels known to be associated with adverse drug reactions.

-

CEREP Panels: Similar to the Eurofins panels, these provide broad screening against targets with known safety implications.

Without specific data for this compound, researchers should exercise caution and consider performing their own off-target profiling to fully characterize its selectivity.

Experimental Protocols

TEAD Isoform Selectivity Determination (ELISA-based)

This protocol is a generalized procedure based on standard methods for determining the IC50 of TEAD inhibitors in a cellular context.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of each TEAD isoform.

Materials:

-

NCI-H226 cells

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound (compound 17)

-

Plasmids encoding individual TEAD isoforms (TEAD1, TEAD2, TEAD3, TEAD4) fused to a reporter system (e.g., luciferase) or an epitope tag.

-

Transfection reagent

-

96-well cell culture plates

-

ELISA plate reader

-

Commercially available ELISA kit for detecting the reporter or tag.

Procedure:

-

Cell Seeding: Seed NCI-H226 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with a plasmid expressing a specific TEAD isoform and a corresponding reporter plasmid.

-

Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in fresh cell culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen ELISA kit.

-

ELISA: Perform the ELISA to quantify the amount of the reporter protein or tagged TEAD protein.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

TEAD-YAP Luciferase Reporter Assay

This assay is used to measure the functional inhibition of TEAD-YAP transcriptional activity in a cellular context.

Objective: To quantify the dose-dependent inhibition of TEAD-mediated gene transcription by this compound.

Materials:

-

HEK293T or other suitable cell line

-

Cell culture medium

-

This compound

-

A TEAD-responsive luciferase reporter plasmid (e.g., containing multiple GTIIC elements)

-

A constitutively active YAP expression plasmid (e.g., YAP-5SA)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

96-well cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter, the constitutively active YAP plasmid, and the Renilla control plasmid.

-

Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate for 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the IC50.

Conclusion

This compound is a valuable chemical probe for studying the roles of TEAD transcription factors, particularly TEAD1 and TEAD3, in the context of the Hippo signaling pathway. Its high potency and selectivity make it a promising candidate for further investigation in preclinical models of cancers with Hippo pathway dysregulation. The experimental protocols provided in this guide offer a framework for researchers to independently validate and further explore the cellular targets and mechanism of action of this inhibitor. Future studies should focus on a comprehensive characterization of its off-target profile to fully understand its therapeutic potential and potential liabilities.

References

A Technical Guide to the Basic Research Applications of Tead-IN-9, a Potent TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate downstream effectors of the Hippo pathway. They partner with the coactivators YAP and TAZ to drive the expression of genes that promote cell proliferation, survival, and migration. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for cancers with a hyperactivated Hippo pathway.

Tead-IN-9 is a small molecule inhibitor that targets the central palmitate-binding pocket of TEAD proteins, thereby allosterically disrupting the TEAD-YAP/TAZ interaction. This technical guide provides an in-depth overview of the basic research applications of this compound, including detailed experimental protocols and a summary of its known quantitative data, to facilitate its use in preclinical cancer research.

Mechanism of Action

This compound functions as a TEAD inhibitor by binding to the conserved central lipid pocket of TEAD proteins. This pocket is essential for the auto-palmitoylation of TEADs, a post-translational modification critical for their stability and interaction with YAP/TAZ. By occupying this pocket, this compound prevents palmitoylation, leading to the disruption of the TEAD-YAP/TAZ transcriptional complex and subsequent downregulation of their target genes.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This data is essential for designing and interpreting experiments.

| Parameter | Target | Value | Assay System | Reference |

| IC50 | TEAD1 | 0.29 µM | Biochemical Assay | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

TEAD Auto-Palmitoylation Assay

This assay assesses the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins, a crucial step for their function.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Transfect cells with a plasmid expressing Myc-tagged TEAD1 using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.

-

Simultaneously, add 17-octadecynoic acid (17-ODYA), a clickable analog of palmitic acid, to the media at a final concentration of 50 µM.

-

Incubate the cells for 4 hours at 37°C.

-

-

Cell Lysis and Immunoprecipitation:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Incubate the lysates with an anti-Myc antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2 hours.

-

Wash the beads three times with lysis buffer.

-

-

Click Chemistry Reaction:

-

Resuspend the beads in a click chemistry reaction buffer containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Incubate for 1 hour at room temperature with shaking.

-

Wash the beads three times with PBS.

-

-

Western Blotting:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.

-

Use an anti-Myc antibody as a loading control for total immunoprecipitated TEAD.

-

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay determines the ability of this compound to disrupt the interaction between YAP and TEAD in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line with high YAP/TEAD activity (e.g., NCI-H226 malignant pleural mesothelioma cells) to near confluence.

-

Treat the cells with varying concentrations of this compound or DMSO for 24 hours.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

-

Clarify the lysates and pre-clear with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-YAP antibody or an isotype control IgG overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours.

-

Wash the beads extensively with lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-TEAD antibody to detect co-immunoprecipitated TEAD.

-

Probe a separate blot of the input lysates with anti-YAP and anti-TEAD antibodies to confirm protein expression.

-

Cell Viability Assay

This assay evaluates the cytotoxic or cytostatic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., NCI-H226) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

-

Treatment:

-

After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

-

Viability Assessment:

-

Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.

-

For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.

-

For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.

-

-

Data Analysis:

-

Normalize the data to the DMSO-treated control wells and plot the dose-response curve to determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This study assesses the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model:

-

Use immunocompromised mice (e.g., NOD-SCID or nude mice).

-

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 NCI-H226 cells) in a mixture of media and Matrigel into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

-

Administer this compound at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle alone.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Data Analysis:

-

Compare the tumor growth inhibition between the treated and control groups.

-

Analyze tumor tissues for pharmacodynamic markers, such as the expression of TEAD target genes (e.g., CTGF, CYR61) by qPCR or immunohistochemistry.

-

Conclusion

This compound is a valuable research tool for investigating the role of the Hippo-TEAD signaling axis in cancer. Its ability to potently and specifically inhibit TEAD function allows for the elucidation of downstream biological consequences in a variety of preclinical models. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies and to contribute to the growing body of knowledge on TEAD inhibition as a therapeutic strategy. Further characterization of its activity across a broader range of cancer types and in combination with other anti-cancer agents will be crucial for defining its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for TEAD-IN-9 in Malignant Mesothelioma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited effective therapeutic options. A key signaling pathway frequently dysregulated in mesothelioma is the Hippo pathway. Its inactivation leads to the nuclear accumulation and activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP and TAZ associate with the TEAD (TEA domain) family of transcription factors to drive the expression of genes that promote cancer cell proliferation and survival.

TEAD-IN-9 is a potent and specific small molecule inhibitor of TEAD transcription factors. It targets the palmitoyl-binding pocket of TEAD, a site essential for its interaction with YAP/TAZ. By disrupting the TEAD-YAP/TAZ complex, this compound is designed to suppress the oncogenic transcriptional program in Hippo-deficient cancers like malignant mesothelioma. These application notes provide a comprehensive guide for researchers to utilize this compound in malignant mesothelioma cell lines, including experimental protocols, data presentation, and visualization of the underlying biological pathways.

Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. In normal cells, a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. However, in many malignant mesothelioma cells, mutations in upstream Hippo pathway components, such as NF2, lead to the constitutive activation of YAP and TAZ. Unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of target genes like CTGF and CYR61, which promote cell proliferation and inhibit apoptosis. This compound intervenes by binding to TEAD, preventing its interaction with YAP/TAZ and thereby inhibiting the transcription of these pro-tumorigenic genes.

Figure 1. The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of this compound.

Data Presentation: Efficacy of TEAD Inhibitors in Malignant Mesothelioma Cell Lines

While specific data for this compound in malignant mesothelioma cell lines is not yet publicly available, the following tables summarize the reported efficacy of other potent TEAD inhibitors, K-975 and VT-107, which act through a similar mechanism. This data can serve as a benchmark for designing experiments and anticipating the potential effects of this compound.

Table 1: Cell Viability (IC50/GI50) of TEAD Inhibitors in Malignant Mesothelioma Cell Lines

| Compound | Cell Line | Genotype | Assay Type | IC50/GI50 (nM) | Reference |

| K-975 | NCI-H226 | NF2 mutant | Cell Proliferation | ~20 | [1] |

| K-975 | NCI-H2052 | NF2, LATS2 mutant | Cell Proliferation | Not specified (effective at 1-10 nM) | [2] |

| K-975 | MSTO-211H | NF2 wild-type | Cell Proliferation | Not specified (effective at 1-10 nM) | [2] |

| VT-107 | NCI-H2052 | NF2, LATS2 mutant | Cell Proliferation | Nanomolar potency | [3] |

| VT-107 | NCI-H226 | NF2 mutant | Cell Proliferation | Nanomolar potency | [3] |

Table 2: Effect of TEAD Inhibitor K-975 on Cell Cycle Distribution in Malignant Mesothelioma Cell Lines

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| NCI-H2052 | DMSO (Control) | 55.2 | 33.1 | 11.7 | [2] |

| NCI-H2052 | K-975 (2 µM) | 72.5 | 18.2 | 9.3 | [2] |

| MSTO-211H | DMSO (Control) | 60.1 | 28.5 | 11.4 | [2] |

| MSTO-211H | K-975 (2 µM) | 75.8 | 15.9 | 8.3 | [2] |

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in malignant mesothelioma cell lines.

Figure 2. A typical experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture

-

Cell Lines: Malignant mesothelioma cell lines such as NCI-H226, NCI-H2052, and MSTO-211H can be obtained from commercial cell banks (e.g., ATCC).

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed mesothelioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for 24-48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against YAP, TAZ, phospho-YAP (Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Treat cells with this compound for 24 hours and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Expected Outcomes and Interpretation

-

Cell Viability: this compound is expected to decrease the viability of malignant mesothelioma cell lines with an activated Hippo pathway, with potent IC50 values anticipated in the nanomolar range.

-

Apoptosis: Treatment with this compound should induce apoptosis in sensitive mesothelioma cell lines, as evidenced by an increase in the Annexin V-positive cell population.

-

Western Blot: A successful inhibition of the TEAD-YAP/TAZ interaction should not directly alter the total protein levels of YAP or TAZ, but may lead to changes in their phosphorylation status as a downstream consequence of altered cellular signaling.

-

qPCR: this compound should significantly reduce the mRNA expression of YAP/TAZ target genes, such as CTGF and CYR61, confirming the on-target activity of the compound.

These application notes provide a framework for the investigation of this compound in malignant mesothelioma cell lines. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Notes and Protocols for Tead-IN-9 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tead-IN-9 is a potent small molecule inhibitor of TEA Domain (TEAD) transcription factors, which are the downstream effectors of the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, is implicated in the development and progression of various cancers. This compound targets the central palmitoyl-binding pocket of TEAD proteins, which is essential for their interaction with YAP/TAZ, thereby inhibiting TEAD-dependent transcription and suppressing tumor growth.

These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, based on available data for structurally related TEAD inhibitors targeting the same mechanism. The provided protocols for formulation, dosage, and administration are intended as a starting point for experimental design and may require further optimization for specific tumor models and research objectives.

Mechanism of Action

This compound functions by binding to the lipid pocket of TEAD transcription factors. This binding event disrupts the auto-palmitoylation of TEADs, a post-translational modification crucial for their stability and interaction with the transcriptional co-activators YAP and TAZ. By inhibiting the formation of the YAP/TAZ-TEAD complex, this compound effectively blocks the transcription of downstream target genes that promote cell proliferation and survival.

Hippo-YAP/TAZ-TEAD Signaling Pathway

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Dosage and Administration for In Vivo Mouse Models

Summary of In Vivo Dosages for Related TEAD Inhibitors